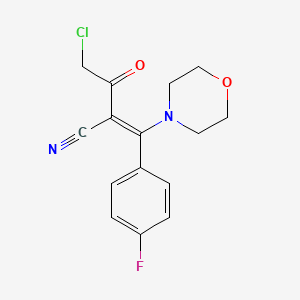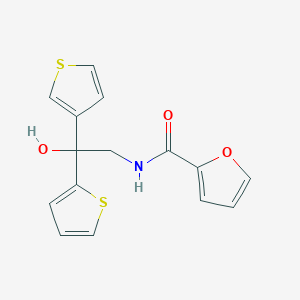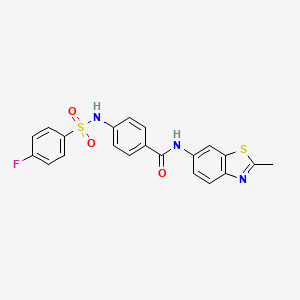
(2Z)-2-(chloroacetyl)-3-(4-fluorophenyl)-3-morpholin-4-ylacrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(chloroacetyl)-3-(4-fluorophenyl)-3-morpholin-4-ylacrylonitrile is a synthetic organic compound characterized by the presence of a chloroacetyl group, a fluorophenyl group, and a morpholinylacrylonitrile moiety
Preparation Methods
The synthesis of (2Z)-2-(chloroacetyl)-3-(4-fluorophenyl)-3-morpholin-4-ylacrylonitrile typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chloroacetyl intermediate: This step involves the reaction of chloroacetyl chloride with an appropriate base to form the chloroacetyl intermediate.
Introduction of the fluorophenyl group: The chloroacetyl intermediate is then reacted with a fluorophenyl compound under controlled conditions to introduce the fluorophenyl group.
Formation of the morpholinylacrylonitrile moiety: The final step involves the reaction of the intermediate with morpholine and acrylonitrile to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of specialized equipment to handle the reagents and reaction conditions safely.
Chemical Reactions Analysis
(2Z)-2-(chloroacetyl)-3-(4-fluorophenyl)-3-morpholin-4-ylacrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Addition: The acrylonitrile moiety can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2Z)-2-(chloroacetyl)-3-(4-fluorophenyl)-3-morpholin-4-ylacrylonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and interactions due to its unique structural features.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(chloroacetyl)-3-(4-fluorophenyl)-3-morpholin-4-ylacrylonitrile involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorophenyl group may enhance the compound’s binding affinity to certain targets, while the morpholinylacrylonitrile moiety can participate in various chemical interactions.
Comparison with Similar Compounds
(2Z)-2-(chloroacetyl)-3-(4-fluorophenyl)-3-morpholin-4-ylacrylonitrile can be compared with other similar compounds, such as:
(2Z)-2-(chloroacetyl)-3-(4-chlorophenyl)-3-morpholin-4-ylacrylonitrile: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and binding properties.
(2Z)-2-(chloroacetyl)-3-(4-methylphenyl)-3-morpholin-4-ylacrylonitrile: The presence of a methyl group instead of a fluorophenyl group can influence the compound’s chemical behavior and applications.
(2Z)-2-(chloroacetyl)-3-(4-nitrophenyl)-3-morpholin-4-ylacrylonitrile: The nitrophenyl group introduces different electronic properties, potentially altering the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2Z)-4-chloro-2-[(4-fluorophenyl)-morpholin-4-ylmethylidene]-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c16-9-14(20)13(10-18)15(19-5-7-21-8-6-19)11-1-3-12(17)4-2-11/h1-4H,5-9H2/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQRSLBHOBSHBY-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=C(C#N)C(=O)CCl)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=C(/C#N)\C(=O)CCl)/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2645158.png)
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2645159.png)
![N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;hydrochloride](/img/structure/B2645161.png)
![1-(4-fluorobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2645162.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2645164.png)

![6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B2645169.png)
![2-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2645170.png)
![5-(1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2645171.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2645172.png)


![2-(((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2645178.png)
